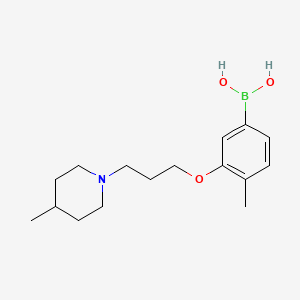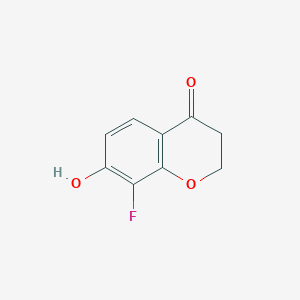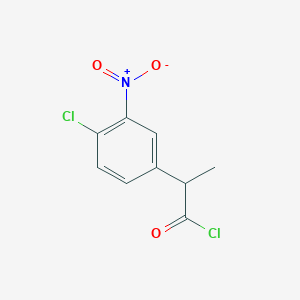
N-(3-bromo-5-methylbenzyl)-N-ethylethanamine
Overview
Description
N-(3-bromo-5-methylbenzyl)-N-ethylethanamine (BMEE) is an organic compound with a wide range of applications in scientific research. It is a versatile compound that has been used in a variety of research areas, including biochemistry, pharmacology, and molecular biology. BMEE has a number of unique properties that make it an attractive compound for use in laboratory experiments.
Scientific Research Applications
Molecular and Functional Imaging Studies of Psychedelic Drug Action
Research on hallucinogens, including compounds with brominated structures, focuses on their binding in vitro and ex vivo, and molecular imaging studies using techniques like PET or SPECT. These studies aim to understand the uptake, binding distribution, and cerebral metabolic effects of hallucinogenic compounds. Molecular imaging can depict the distribution of labeled compounds in the brain, contributing to our understanding of hallucinogen action, including their permeability to the blood-brain barrier and their metabolism. Despite the potential psychotherapeutic applications of these compounds, there is a need for more basic imaging research to elucidate their interactions and effects on cerebrometabolism (Cumming et al., 2021).
Novel Brominated Flame Retardants
Another area of interest is the occurrence and potential risks of novel brominated flame retardants (NBFRs) in indoor air, dust, consumer goods, and food. This review summarizes the presence of NBFRs and highlights the need for further research on their occurrence, environmental fate, and toxicity. It identifies significant knowledge gaps and the necessity for optimized analytical methods to include all NBFRs, pointing to a growing concern over their environmental and health implications (Zuiderveen, Slootweg, & de Boer, 2020).
Analytical Methods in Determining Antioxidant Activity
In the field of chemistry, research on analytical methods for determining antioxidant activity is vital. This review presents critical insights into the most important tests used to determine antioxidant activity, highlighting the detection mechanisms, applicability, advantages, and disadvantages of these methods. Such research is crucial in fields ranging from food engineering to medicine and pharmacy, emphasizing the need for combining chemical and electrochemical methods to elucidate the operating mechanisms and kinetics of processes involving antioxidants (Munteanu & Apetrei, 2021).
properties
IUPAC Name |
N-[(3-bromo-5-methylphenyl)methyl]-N-ethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN/c1-4-14(5-2)9-11-6-10(3)7-12(13)8-11/h6-8H,4-5,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWCXWJWVVBALO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC(=CC(=C1)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















